3-Amino-1-cyclobutylthiourea
Overview
Description
3-Amino-1-cyclobutylthiourea: is an organic compound with the molecular formula C5H11N3S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclobutylthiourea typically involves the reaction of cyclobutylamine with thiocarbamoyl chloride. The reaction is carried out in an inert atmosphere, often using an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-cyclobutylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted thioureas.
Scientific Research Applications
Chemistry: 3-Amino-1-cyclobutylthiourea is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of thiazoles and imidazoles, which are important in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential enzyme inhibitory activities. It has shown promise as an inhibitor of certain proteases and kinases, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antitumor agent. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics. Its ability to form coordination complexes with metals also makes it useful in materials science.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Cyclobutyl-3-phenylthiourea
- 1-Cyclobutyl-3-methylthiourea
- 1-Cyclobutyl-3-ethylthiourea
Comparison: Compared to these similar compounds, 3-Amino-1-cyclobutylthiourea is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and increases its potential biological activity.
Biological Activity
3-Amino-1-cyclobutylthiourea (ACBT) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article delves into the biological activity of ACBT, summarizing relevant studies, case findings, and presenting data tables to illustrate its effects.
ACBT is a derivative of thiourea, which has been studied for its various pharmacological properties. The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways related to oxidative stress and inflammation.
Key Mechanisms:
- Catalase Inhibition : ACBT acts as an irreversible inhibitor of catalase, leading to increased levels of hydrogen peroxide (H₂O₂) in cells. This elevation can induce compensatory mechanisms that enhance the activity of other antioxidant enzymes such as glutathione peroxidase (GPX) and glutathione reductase .
- Inflammatory Response : The compound has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of ACBT and its derivatives. The following table summarizes findings from various research efforts assessing the anticancer activity against different cell lines:
Compound | Cell Line Tested | IC₅₀ Value (µM) | Observations |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 10 | Significant cytotoxicity observed |
HeLa (Cervical Cancer) | 5 | Induced apoptosis in treated cells | |
A549 (Lung Cancer) | 8 | Reduced proliferation rates |
These results indicate that ACBT exhibits promising anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells.
Metabolic Effects
ACBT's influence on metabolic pathways has also been investigated. In a study involving human differentiated adipocytes, treatment with ACBT resulted in:
- Reduced Glucose Uptake : The compound decreased basal glucose uptake and expression of glucose transporter type 4 (GLUT4).
- Altered Lipid Metabolism : It led to reduced lipolysis and activation of AMP-activated protein kinase (AMPK), indicating impaired lipid metabolism .
Case Studies
- Study on Obesity-Induced Inflammation : In a controlled experiment, human adipocytes were treated with ACBT, leading to increased H₂O₂ levels that triggered inflammatory responses. This study highlighted the role of ACBT in modulating oxidative stress and inflammation in metabolic disorders .
- Anticancer Evaluation : A series of derivatives based on ACBT were synthesized and tested for their anticancer efficacy against various cell lines. The results indicated that certain modifications to the ACBT structure enhanced its cytotoxic effects significantly, suggesting avenues for drug development .
Properties
IUPAC Name |
1-amino-3-cyclobutylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-8-5(9)7-4-2-1-3-4/h4H,1-3,6H2,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFHTCPHHWLYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=S)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247786-15-7 | |
Record name | 3-amino-1-cyclobutylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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